3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[3-oxo-3-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O3/c20-19(21,22)18-25-24-16(30-18)12-4-3-8-26(10-12)15(28)7-9-27-11-23-14-6-2-1-5-13(14)17(27)29/h1-2,5-6,11-12H,3-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLWZMOEBOTBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NN=C(O4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the construction of the quinazolin-4(3H)-one core. This process often involves cyclization reactions starting from anthranilic acid derivatives. The synthesis of 3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one can be summarized as follows:
Formation of Quinazolinone Core: : Cyclization of an anthranilic acid derivative with a suitable nitrile.
Introduction of Piperidine: : Substitution reactions incorporating a 3-(piperidin-1-yl)propyl moiety.
Addition of Trifluoromethyl Group: : Formation of the trifluoromethyl-substituted oxadiazole ring, typically involving cyclization of hydrazides with trifluoroacetic acid derivatives.
Industrial Production Methods
Industrially, this compound can be synthesized via batch or continuous processes. Optimization strategies involve improving yield and selectivity through precise control of reaction conditions, including temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution at Electrophilic Centers
The trifluoromethyl (-CF₃) group activates adjacent carbon atoms, enabling nucleophilic substitution reactions. Key observations:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Aromatic substitution | K₂CO₃/DMF, 25°C, 12h | Replacement of -CF₃ with -NH₂/-SH groups | |
| Alkylation | NaH/THF, alkyl halides, 0°C → rt | Piperidine nitrogen alkylation |
The electron-withdrawing nature of -CF₃ increases electrophilicity at C-5 of the oxadiazole ring, facilitating nucleophilic additions. Piperidine’s tertiary amine participates in alkylation under basic conditions .
Cyclization and Ring-Opening Reactions
The 1,3,4-oxadiazole moiety undergoes controlled ring modifications:
Cyclization with Hydrazides
Reaction with hydrazine hydrate (EtOH, 78°C, 10h) yields fused triazole derivatives via intermediate hydrazide formation :
textQuinazolinone-oxadiazole + NH₂NH₂ → Hydrazide intermediate → Triazole derivative
Acid-Catalyzed Ring Opening
Treatment with HCl (conc., 110°C) cleaves the oxadiazole ring to form a diamide:
This reaction confirms the oxadiazole’s susceptibility to hydrolytic cleavage.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Coupling Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI, DMF, 130°C | Aryl bromides | 76–79% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, toluene | Aryl chlorides | 68% |
The quinazolinone’s bromide substituent participates efficiently in cross-couplings, enabling C-C bond formation .
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C, EtOH) selectively reduces the quinazolinone’s carbonyl group:
Full reduction requires harsher conditions (10% Pd-C, 50 psi H₂).
Enzyme-Targeted Reactivity
Molecular docking reveals non-competitive inhibition of PARP-1 (IC₅₀ = 42 nM) through:
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4, 37°C):
| Time (h) | Degradation Products | % Remaining |
|---|---|---|
| 0 | Parent compound | 100 |
| 24 | Oxadiazole-opened derivative | 62 |
| 48 | Quinazolinone hydrolysis product | 28 |
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for designing enzyme inhibitors with tunable electrophilic properties. Controlled functionalization of its oxadiazole and quinazolinone rings enables precise structural optimization .
Scientific Research Applications
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit promising anticancer activities. For instance, compounds similar to the one have demonstrated potent cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the structure can lead to enhanced activity against specific targets, including:
- Inhibition of Kinases : Quinazolinones are known to inhibit kinases involved in cancer progression.
- Induction of Apoptosis : Many derivatives have been reported to induce programmed cell death in cancer cells.
Antimicrobial Activity
The incorporation of oxadiazole rings has been linked to increased antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group is particularly noted for enhancing lipophilicity, which can improve membrane penetration and thus antimicrobial efficacy.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to 3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one :
Mechanism of Action
3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one exerts its effects through multiple mechanisms:
Molecular Targets: : It primarily targets enzymes and receptors involved in inflammatory pathways, cancer cell proliferation, and neural protection.
Pathways Involved: : It modulates pathways such as the NF-κB pathway in inflammation, the PI3K/Akt pathway in cancer, and neurotransmitter release in neural tissues.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs.
- Oxadiazole vs. Hydroxyl/Ketone : The 1,3,4-oxadiazole ring in the target compound introduces strong electron-withdrawing effects and π-stacking capability, unlike the hydrogen-bonding hydroxyl/ketone groups in analogs .
- Stereochemistry : Analogs in and specify stereocenters (e.g., 2S,3S), which may enhance target specificity, whereas the target compound’s stereochemical configuration is unspecified.
2.2 Hypothetical Pharmacological Implications
- Metabolic Stability : The CF₃ and oxadiazole groups in the target compound likely reduce oxidative metabolism compared to hydroxylated analogs, which may undergo glucuronidation or sulfation .
- Target Binding : Hydroxyl groups in analogs (e.g., ) could form hydrogen bonds with targets like kinases or GPCRs, while the oxadiazole in the target compound may engage in dipole or π-π interactions.
- Solubility vs. Permeability : The hydroxylated analogs (LogP ~0.5–0.7) are more water-soluble but may suffer from poor blood-brain barrier penetration, whereas the target compound’s higher LogP (~2.8) suggests better tissue distribution.
Research Findings and Limitations
- Synthetic Feasibility : Hydroxylated analogs (–3) are well-documented in chemical databases, but the target compound’s synthesis may require specialized routes for introducing the CF₃-oxadiazole moiety.
- Biological Data Gap: No experimental activity data are provided for any compound. Predictions are based on structural trends (e.g., CF₃ groups in FDA-approved drugs like Celecoxib enhance target affinity and stability).
- Safety Profile : The hydroxylated analogs’ polar groups may reduce off-target toxicity, while the target compound’s lipophilicity could increase risk of accumulation in lipid-rich tissues.
Biological Activity
The compound 3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and weight:
- Molecular Formula : C19H19F3N4O2
- Molecular Weight : 396.37 g/mol
The structure features a quinazoline core, which is known for its diverse biological activities, and a trifluoromethyl group that may enhance lipophilicity and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the oxadiazole moiety contributes to the compound's overall efficacy through potential hydrogen bonding and electronic effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the quinazoline scaffold have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The introduction of the trifluoromethyl group is hypothesized to improve the antibacterial efficacy by increasing the lipophilicity of the molecules.
| Compound | Activity | Reference |
|---|---|---|
| Quinazoline derivatives | Moderate to high antibacterial activity against E. coli and S. aureus | |
| Oxadiazole derivatives | Effective against resistant strains |
Anticancer Activity
Several studies have reported that quinazoline-based compounds exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. The compound may act as an inhibitor of specific kinases or transcription factors that are crucial for cancer cell proliferation.
Case Studies
-
Antibacterial Evaluation :
In a study evaluating various quinazoline derivatives, it was found that compounds similar to this compound demonstrated significant zones of inhibition against multiple bacterial strains. The study utilized standard disk diffusion methods to assess antimicrobial efficacy. -
Anticancer Screening :
A recent investigation into the anticancer properties of quinazoline derivatives revealed that certain analogs exhibited promising results in vitro against human cancer cell lines. The study employed MTT assays to determine cell viability and IC50 values for various concentrations of the compounds.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one?
- Methodological Answer : Synthesis typically involves multi-step reactions. The quinazolinone core is functionalized via alkylation or condensation. For example, alkylation of 4(3H)-quinazolinone with a trifluoromethyl-oxadiazole-piperidine intermediate has been reported, though challenges include metal catalyst dependency and prolonged reaction times. Alternative approaches use copper-catalyzed coupling or one-pot methods with trifluoroacetic acid as a CF₃ source to streamline steps .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and trifluoromethyl (CF₃). Thin-layer chromatography (TLC) monitors reaction progress .
Q. What are the key structural features contributing to its biological activity?
- Methodological Answer : The quinazolinone core enables hydrogen bonding with biological targets, while the trifluoromethyl-oxadiazole moiety enhances lipophilicity and metabolic stability. The piperidine ring introduces conformational flexibility, potentially improving target binding. These features are critical for interactions with enzymes or receptors in pharmacological assays .
Advanced Research Questions
Q. How can researchers optimize the synthesis to avoid metal catalysts and reduce reaction times?
- Methodological Answer : Microwave-assisted synthesis (MAS) reduces reaction times by enhancing energy transfer, as demonstrated for analogous quinazolinone derivatives. Phase-transfer catalysts (PTCs) improve yields in heterogeneous reactions. One-pot strategies using trifluoroacetic acid as a CF₃ source bypass intermediate isolation, minimizing metal catalyst dependency .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). Standardize protocols using validated in vitro models (e.g., kinase inhibition assays) and compare with in vivo pharmacokinetic data. Structural analogs (e.g., piperidine-modified derivatives) can clarify structure-activity relationships (SAR) .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetics?
- Methodological Answer : The CF₃ group enhances metabolic stability by resisting oxidative degradation. Its electronegativity improves membrane permeability, as shown in logP measurements. Computational models (e.g., molecular dynamics simulations) predict enhanced binding to hydrophobic pockets in target proteins, aligning with in vitro IC₅₀ data .
Q. What computational methods predict target interactions for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding sites using X-ray crystallography data of homologous targets. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time. Quantum mechanical calculations (DFT) evaluate electronic interactions at active sites .
Q. How can researchers assess the compound’s purity and stability under storage conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95%). Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS. Solid-state characterization (X-ray powder diffraction) detects polymorphic changes, ensuring formulation consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
